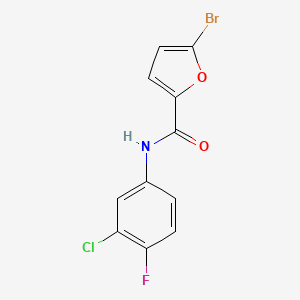

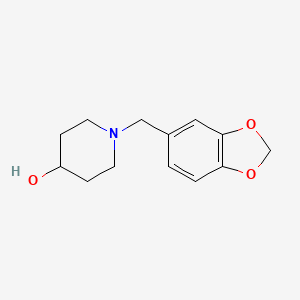

![molecular formula C16H13N5O3S B5546969 5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions, starting from basic triazole precursors combined with various aldehydes, esters, or halides under specific conditions to introduce different substituents. For example, Bekircan et al. (2008) detailed the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester and its further reaction with aromatic aldehydes to form arylidene hydrazides (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole compounds is often determined using X-ray diffraction techniques and density functional theory (DFT) calculations. Şahin et al. (2011) determined the structure of a related compound using X-ray diffraction, revealing dihedral angles and hydrogen bonding patterns that contribute to the stability and reactivity of these molecules (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, Buyukgungor, Orhan, 2011).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactivities, including the ability to undergo further functionalization through reactions with various electrophiles and nucleophiles. The presence of amino, thiol, and methoxy groups in these compounds allows for diverse chemical transformations, leading to a wide array of derivatives with varied chemical properties.

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents on the triazole ring. These properties are crucial for determining the compound's suitability for different applications, including its biological activity and material science applications.

Chemical Properties Analysis

1,2,4-Triazole derivatives are known for their rich chemical properties, including their potential as ligands in coordination chemistry, their utility in the synthesis of polymers, and their biological activities. The specific electronic and steric effects imparted by the 4-methoxyphenyl and 3-nitrobenzylidene groups would influence the reactivity and potential applications of the compound of interest.

For further exploration and detailed study, the referenced articles provide a deeper insight into the synthesis, characterization, and applications of related 1,2,4-triazole derivatives:

- (Bekircan, Kucuk, Kahveci, & Bektaş, 2008)

- (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, Buyukgungor, Orhan, 2011)

Wissenschaftliche Forschungsanwendungen

Toxicity and Biological Activity

- A study on the acute toxicity of triazole derivatives, including compounds structurally similar to 5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, revealed these substances belong to the 4th class of toxicity. The introduction of certain substituents, including methoxybenzylidene, can influence the level of toxicity (Safonov, 2018).

Enzymatic Inhibition

- Research has demonstrated that S-alkylated derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols exhibit significant cholinesterase inhibitory potential. This suggests potential applications in treating conditions related to enzyme dysfunction (Arfan et al., 2018).

Corrosion Inhibition

- Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. The effectiveness of these compounds, including those structurally similar to 5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, is attributed to their ability to form protective layers on metal surfaces (Ansari et al., 2014).

Antioxidant and α-Glucosidase Inhibitory Activities

- Schiff bases containing 1,2,4-triazole and related rings have shown notable antioxidant and α-glucosidase inhibitory activities, indicating potential for therapeutic applications in oxidative stress and diabetes management (Pillai et al., 2019).

Anticancer Evaluation

- Some 4-amino-1,2,4-triazole derivatives, similar in structure to the compound , have been evaluated for their anticancer activity against various cancer cell lines, revealing potential as novel anticancer agents (Bekircan et al., 2008).

Antimicrobial Activities

- Research on 1,2,4-triazole derivatives has demonstrated their antimicrobial and antifungal properties, with certain compounds showing activity against Staphylococcus aureus and fungi, comparable to standard treatments like fluconazole (Safonov et al., 2019).

Anti-Inflammatory Activity

- S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and related compounds have been synthesized and exhibit notable anti-inflammatory activity, suggesting potential for use in treating inflammatory conditions (Labanauskas et al., 2004).

Serotonin Receptor Ligands

- A study on triazole derivatives as ligands for the 5-HT1A serotonin receptor indicates potential applications in neuropsychiatric disorders, where modulation of serotonin receptors is critical (Salerno et al., 2004).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c1-24-14-7-5-12(6-8-14)15-18-19-16(25)20(15)17-10-11-3-2-4-13(9-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRNFNNIFWPYAB-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

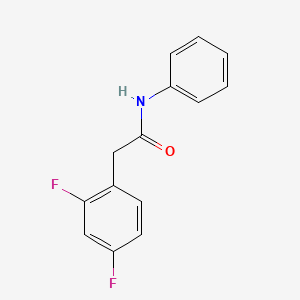

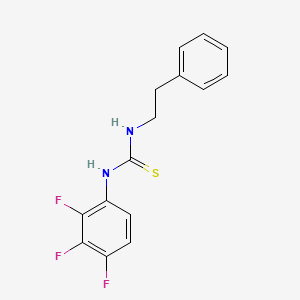

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

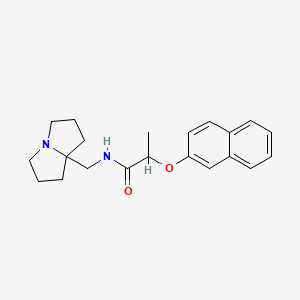

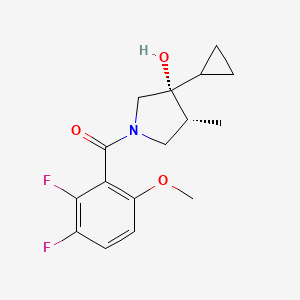

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

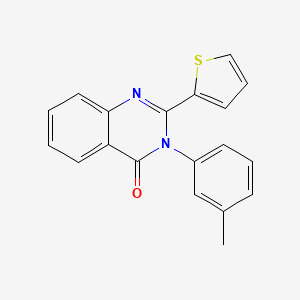

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)